1,2-Didocosahexaenoyl-3-oleoyl Glycerol
CAS No.: 175029-92-2
Cat. No.: VC0041945
Molecular Formula: C65H102O5
Molecular Weight: 963.526
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 175029-92-2 |
---|---|
Molecular Formula | C65H102O5 |
Molecular Weight | 963.526 |
IUPAC Name | [2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoxy]propyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
Standard InChI | InChI=1S/C65H102O5/c1-4-7-10-13-16-19-22-25-28-31-33-35-37-40-43-46-49-52-55-58-64(66)69-62-63(61-68-60-57-54-51-48-45-42-39-30-27-24-21-18-15-12-9-6-3)70-65(67)59-56-53-50-47-44-41-38-36-34-32-29-26-23-20-17-14-11-8-5-2/h7-8,10-11,16-17,19-20,25-30,33-36,40-41,43-44,49-50,52-53,63H,4-6,9,12-15,18,21-24,31-32,37-39,42,45-48,51,54-62H2,1-3H3/b10-7-,11-8-,19-16-,20-17-,28-25-,29-26-,30-27-,35-33-,36-34-,43-40-,44-41-,52-49-,53-50- |
Standard InChI Key | QFOADBFIUMJTSM-ZAIXUJORSA-N |
SMILES | CCCCCCCCC=CCCCCCCCCOCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Introduction
Chemical Identity and Structural Characteristics
1,2-Didocosahexaenoyl-3-oleoyl Glycerol is precisely defined by several chemical identifiers that establish its unique molecular identity among related lipid compounds.
Chemical Identification Parameters
The compound is characterized by the following fundamental chemical parameters:
Parameter | Value |
---|---|
CAS Number | 175029-92-2 |
Molecular Formula | C65H102O5 |
Molecular Weight | 963.526 g/mol |
IUPAC Name | [2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoxy]propyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
The compound's structural identity is defined by its unique arrangement of fatty acids on the glycerol backbone, which significantly influences its physical properties and biological activities.
Structural Composition
The structural arrangement of 1,2-Didocosahexaenoyl-3-oleoyl Glycerol follows the standard triglyceride architecture but with specialized fatty acid components:
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Two docosahexaenoic acid (DHA) chains occupy positions 1 and 2 of the glycerol backbone
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An oleoyl chain is positioned at position 3 of the glycerol backbone
This distinctive configuration, particularly the presence of highly unsaturated DHA chains at both sn-1 and sn-2 positions, distinguishes this compound from more common triglycerides. The high degree of unsaturation in the DHA chains contributes significantly to the compound's physical and biochemical properties, including its melting point, solubility characteristics, and susceptibility to oxidation.
Biological Significance and Metabolic Implications
The unique structural composition of 1,2-Didocosahexaenoyl-3-oleoyl Glycerol confers significant biological importance, particularly in systems where highly unsaturated fatty acids play crucial roles.
Relationship to Glycerophospholipids
The highly unsaturated fatty acid chains in 1,2-Didocosahexaenoyl-3-oleoyl Glycerol bear structural similarities to those found in glycerophospholipids, which are fundamental components of cellular membranes. These structural similarities suggest potential roles in cellular signaling pathways and membrane structure maintenance. The presence of docosahexaenoic acid at both the sn-1 and sn-2 positions represents an unusual configuration that may have specialized biological functions compared to more common glycerolipids that typically feature saturated fatty acids at the sn-1 position.
Comparative Analysis with Related Compounds
While 1,2-Didocosahexaenoyl-3-oleoyl Glycerol has its distinct structure, understanding related compounds provides valuable context. For example, 1,2-Didocosahexaenoyl phosphatidylcholine (PC) represents another lipid species with docosahexaenoic acid at both sn-1 and sn-2 positions that has been identified in fish muscle tissue, particularly bonito muscle . The synthesis pathways of these related compounds may share similarities, though 1,2-Didocosahexaenoyl-3-oleoyl Glycerol follows triglyceride biosynthesis routes rather than phospholipid pathways.
Studies on lymphatic absorption of structured triglycerides containing docosahexaenoic acid provide additional insight into how compounds with similar fatty acid compositions might be metabolized. Research has demonstrated that the positional distribution of DHA within the glycerol backbone significantly affects its absorption and metabolic fate .
Research Applications and Analytical Methods
1,2-Didocosahexaenoyl-3-oleoyl Glycerol serves multiple research purposes across different scientific disciplines.
Marine Food Quality Assessment
This compound is utilized in the synthesis of Diacyl glyceryl ethers (DGEs), which play a crucial role in evaluating the quality of marine food products during storage periods. The highly unsaturated nature of the DHA components makes these lipids particularly susceptible to oxidation, which can serve as indicators of food quality degradation in marine products. Researchers can monitor changes in these compounds to develop improved storage methods and quality control parameters for seafood products.
Advanced Analytical Applications
For analytical research purposes, a deuterated analog of this compound, 1,2-Didocosahexaenoyl-3-oleoyl Glycerol-d5, has been developed. This modified version incorporates stable isotopes, specifically deuterium atoms, at strategic positions within the molecule. These deuterated analogs serve critical functions in:
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Mass spectrometry analyses, where they function as internal standards
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Metabolic tracing studies to follow lipid transformations
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Quantitative analytical procedures requiring isotope dilution methods
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Investigations of lipid metabolism pathways
The availability of this deuterated analog significantly enhances the precision and reliability of analytical methods used to study this and related lipid compounds.
Comparative Analysis with Similar Triglycerides
Understanding how 1,2-Didocosahexaenoyl-3-oleoyl Glycerol compares to other triglycerides provides valuable context for its unique properties and applications.
Structural Comparison with Other Triglycerides
Different triglycerides exhibit varying fatty acid compositions and distributions across the glycerol backbone. For comparison:
Triglyceride | sn-1 Position | sn-2 Position | sn-3 Position | Molecular Weight |
---|---|---|---|---|
1,2-Didocosahexaenoyl-3-oleoyl Glycerol | Docosahexaenoic acid | Docosahexaenoic acid | Oleic acid | 963.526 g/mol |
1,3-Distearoyl-2-Palmitoyl Glycerol | Stearic acid | Palmitic acid | Stearic acid | 863.427 g/mol |
1,2-Dipalmitoyl-3-docosahexaenoylglycerol | Palmitic acid | Palmitic acid | Docosahexaenoic acid | (not provided) |
This comparative analysis highlights the unique structural features of 1,2-Didocosahexaenoyl-3-oleoyl Glycerol, particularly its high DHA content at both sn-1 and sn-2 positions .
Functional Differences
The positional distribution of fatty acids within triglycerides significantly influences their metabolic fate and functional properties. Research on related compounds suggests that fatty acids at the sn-2 position generally demonstrate enhanced absorption compared to those at the sn-1 or sn-3 positions. For instance, studies have shown that DHA located at the 2-position in structured triglycerides is absorbed more efficiently in lymph than that at the 1(or 3)-position .
This differential absorption based on positional distribution may have implications for the bioavailability and metabolic processing of 1,2-Didocosahexaenoyl-3-oleoyl Glycerol, particularly given its unusual configuration with DHA at both sn-1 and sn-2 positions.
Future Research Directions
Despite current knowledge about 1,2-Didocosahexaenoyl-3-oleoyl Glycerol, several research gaps and opportunities for further investigation exist.
Technological Developments
Advances in analytical techniques, particularly in mass spectrometry and chromatographic methods, will likely facilitate more detailed structural characterization and quantification of 1,2-Didocosahexaenoyl-3-oleoyl Glycerol in various biological samples. These technological developments may reveal new insights into the compound's distribution in natural sources and its metabolic transformations in biological systems.
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